Dfhbi

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

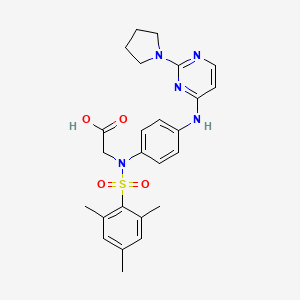

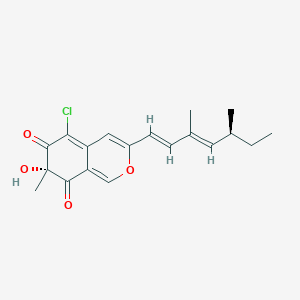

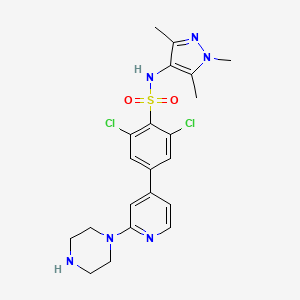

DFHBI, or 3,5-DiFluoro-4-HydroxyBenzylidene Imadazolinone, is a small molecule that resembles the chromophore of green fluorescent protein (GFP) . It is non-fluorescent in solution but emits green fluorescence when bound to the core G-quadruplex of the RNA aptamer Spinach .

Synthesis Analysis

The synthesis of DFHBI derivatives has been studied, with a focus on incorporating linkers such as PEG or benzyl . The mean fluorescence intensity of these derivatives has been measured using flow cytometry .Molecular Structure Analysis

DFHBI is a mimic of the green fluorescent protein (GFP) fluorophore . It exhibits peak excitation maxima of 447 nm and peak fluorescence emission of 501 nm when bound to Spinach2 .Chemical Reactions Analysis

DFHBI becomes fluorescent upon binding to an RNA aptamer, termed Spinach . A significant divergence between absorption and fluorescence excitation spectra of the DFHBI/RNA complex was observed on conditions of saturation at large excess of RNA over DFHBI .Physical And Chemical Properties Analysis

DFHBI has a molecular weight of 252.22 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . It also has a rotatable bond count of 1 .Applications De Recherche Scientifique

Fluorescent Reporters for Gene Expression

DFHBI-responsive RNA light-up aptamers have been used as fluorescent reporters for gene expression . These RNA-based aptamers can bind to nonfluorescent small molecules to activate their fluorescence . They have been used in living cells to study their expression levels, effects on cell growth, and expression variability within the sample .

RNA Imaging in Living Cells

DFHBI is a mimic of green fluorescent protein (GFP) fluorophore for imaging RNA in living cells . DFHBI fluorescence is activated by binding to Spinach2 or Broccoli aptamers . It exhibits peak excitation maxima of 447 nm and peak fluorescence emission of 501 nm when bound to Spinach2 .

Study of Biological Processes

DFHBI has been used to detect, characterize, and understand a plethora of biological processes such as gene expression and cell dynamics via labeling and tracking proteins in living cells .

Transcription-Based Studies

The implementation of DFHBI-responsive transcriptional reporters may facilitate transcription-based studies, gain further insights into transcriptional processes, and expand the implementation of RNA-based circuits in bacterial cells .

Study of Fast Dynamics

DFHBI-responsive RNA light-up aptamers might offer faster dynamics compared to a fluorescent protein in E. coli . This makes them particularly useful for studying biological interactions with fast dynamics .

Development of Fluorogenic RNA Systems

The discovery of the GFP‐type dye DFHBI that becomes fluorescent upon binding to an RNA aptamer, termed Spinach, led to the development of a variety of fluorogenic RNA systems that enable genetic encoding of living cells .

Mécanisme D'action

Target of Action

The primary target of 3,5-Difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) is the RNA aptamer known as Spinach . Spinach is a 97-nucleotide RNA selected in vitro to bind to DFHBI . The binding of DFHBI to Spinach or its derivatives such as Spinach2 and Broccoli aptamers activates the fluorescence of DFHBI .

Mode of Action

The benzene ring of DFHBI can freely rotate around the single bond, but when it is fixed in a planar conformation, DFHBI fluoresces . This fluorescence is activated upon binding to the Spinach aptamer . The cocrystal structure of Spinach bound to DFHBI revealed that Spinach activates DFHBI by immobilizing it between a base triple, a G-quadruplex, and an unpaired G .

Biochemical Pathways

The fluorescence activation of DFHBI by the Spinach aptamer has led to the development of a variety of fluorogenic RNA systems that enable genetic encoding of living cells . These systems have been used to visualize RNAs in live cells by fluorescence microscopy , leading to new biological insights . Also, Spinach fusions have been used to engineer live-cell fluorescent reporters for small molecules , enabling real-time imaging of the intracellular concentrations of metabolites .

Pharmacokinetics

It is known that dfhbi is cell permeable and noncytotoxic . Its fluorescence is activated selectively by its cognate RNAs , suggesting that it can be taken up by cells and interact with its target aptamers within the cellular environment.

Result of Action

The result of DFHBI’s action is the production of fluorescence when it is bound to the Spinach aptamer or its derivatives . This fluorescence is comparable to that of Green Fluorescent Protein (GFP), making DFHBI a useful tool for imaging RNAs in living cells .

Action Environment

The action of DFHBI is influenced by its environment. For instance, the fluorescence of DFHBI is activated when it is in a planar conformation, which occurs upon binding to the Spinach aptamer . Furthermore, the fluorescence of DFHBI is enhanced in the cellular environment, where it can interact with its target aptamers .

Orientations Futures

Propriétés

IUPAC Name |

(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-6-15-10(12(18)16(6)2)5-7-3-8(13)11(17)9(14)4-7/h3-5,17H,1-2H3/b10-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDIJYXDUBFLID-YHYXMXQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dfhbi | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B607005.png)